molecular formula C12H17ClO B020703 1-Adamantaneacetyl chloride CAS No. 19835-38-2

1-Adamantaneacetyl chloride

Cat. No.: B020703
CAS No.: 19835-38-2
M. Wt: 212.71 g/mol
InChI Key: HLQSEJBREPQBRW-UHFFFAOYSA-N
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Description

1-Adamantaneacetyl chloride (CAS: 19835-38-2, molecular formula: C₁₂H₁₇ClO) is a reactive acyl chloride derivative of adamantane, characterized by an acetyl chloride group (-COCl) attached to the 1-position of the adamantane cage structure. Its synthesis typically involves treating 1-adamantaneacetic acid with thionyl chloride (SOCl₂) under reflux conditions, yielding the acyl chloride with high purity . The compound’s rigid adamantane backbone confers exceptional thermal and chemical stability, while the acetyl chloride group enables nucleophilic reactions, making it a versatile intermediate in organic synthesis.

Applications include its use in solid-phase peptide synthesis to introduce adamantane moieties into antimicrobial agents , acylation of bioactive molecules to enhance potency (e.g., B2 receptor antagonists) , and synthesis of glycosphingolipid analogs for studying enzymatic inhibitors .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Thionyl Chloride-Mediated Acylation

The most widely documented method for synthesizing 1-adamantaneacetyl chloride involves the reaction of 1-adamantaneacetic acid with thionyl chloride (SOCl₂). This approach leverages the electrophilic nature of thionyl chloride to convert carboxylic acids into acyl chlorides.

Procedure :

  • Reaction Setup : 1-Adamantaneacetic acid is suspended in anhydrous toluene under inert atmosphere (N₂/Ar).

  • Reagent Addition : Thionyl chloride is introduced in a 20–30% molar excess relative to the substrate .

  • Temperature Control : The mixture is heated to 70–80°C for 1–3 hours, during which the acid is converted to the acyl chloride .

  • Byproduct Removal : Evolved sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are trapped using alkaline scrubbers.

  • Purification : Excess thionyl chloride and solvent are removed under reduced pressure, yielding the crude product. Recrystallization from hexane or dichloromethane enhances purity .

Mechanistic Insight :
Thionyl chloride acts as both a chlorinating agent and a Lewis acid. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the carboxylic acid oxygen on sulfur, forming a mixed anhydride intermediate.

  • Displacement of the sulfite group by chloride, releasing SO₂ and generating the acyl chloride.

Advantages :

  • High conversion efficiency (>90% under optimal conditions).

  • Scalability for industrial production.

Challenges :

  • Strict anhydrous conditions required to prevent hydrolysis.

  • Corrosive reagents necessitate specialized glassware and safety protocols.

Phosphorus-Based Chlorinating Agents

Alternative methods employ phosphorus pentachloride (PCl₅) or oxalyl chloride (C₂O₂Cl₂) as chlorinating agents. These reagents offer milder conditions compared to thionyl chloride, particularly for acid-sensitive substrates.

Phosphorus Pentachloride Method :

  • Stoichiometry : A 1:1 molar ratio of 1-adamantaneacetic acid to PCl₅ is used.

  • Solvent System : Reactions are conducted in dichloromethane or chloroform at 25–40°C .

  • Workup : The mixture is filtered to remove phosphorus oxychloride (POCl₃) byproducts, followed by solvent evaporation.

Oxalyl Chloride Method :

  • Catalysis : A catalytic amount of dimethylformamide (DMF, 0.1 eq) accelerates the reaction.

  • Conditions : Conducted at 0–5°C to minimize side reactions.

  • Byproducts : Carbon monoxide (CO) and carbon dioxide (CO₂) are released, requiring efficient venting.

Comparative Analysis :

ParameterThionyl ChloridePhosphorus PentachlorideOxalyl Chloride
Reaction Time 1–3 hours4–6 hours2–4 hours
Temperature 70–80°C25–40°C0–5°C
Yield 85–92%75–80%88–90%
Byproduct Toxicity High (SO₂, HCl)Moderate (POCl₃)Low (CO, CO₂)

Optimization Strategies for Industrial-Scale Synthesis

Solvent Selection and Reagent Purity

  • Toluene vs. Dichloromethane : Toluene minimizes side reactions due to its non-polar nature, while dichloromethane enhances reagent solubility .

  • Anhydrous Conditions : Molecular sieves (3Å) or calcium hydride (CaH₂) pre-treatment of solvents reduces hydrolysis risks.

Catalytic Additives

  • Pyridine : Neutralizes HCl, shifting the equilibrium toward product formation .

  • DMF : Activates oxalyl chloride via transient iminium intermediate formation, accelerating reaction kinetics.

Purification Techniques

  • Distillation : Short-path distillation under high vacuum (0.1–0.5 mmHg) isolates the acyl chloride with >98% purity.

  • Recrystallization : Hexane at −20°C yields crystalline product suitable for pharmaceutical applications.

Analytical Validation of Product Purity

Post-synthesis characterization ensures compliance with pharmaceutical standards:

Spectroscopic Methods

  • ¹H NMR : Adamantane protons resonate at δ 1.6–2.1 ppm; the acetyl methylene group appears as a singlet at δ 3.2–3.5 ppm .

  • ¹³C NMR : The carbonyl carbon of the acyl chloride appears at δ 170–175 ppm .

  • FT-IR : Strong C=O stretch at 1800 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹ confirm functional group integrity .

Physicochemical Properties

  • Melting Point : 48–52°C (lit. 48–53°C) .

  • Boiling Point : 135–136°C at 10 mmHg .

Industrial Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to:

  • Pharmaceutical Agents : B₂ receptor antagonists and enzyme inhibitors .

  • Material Science : High-stability polymers and dendrimers.

Chemical Reactions Analysis

1-Adamantaneacetyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alcohols, phenols, and amines, and the major products formed are esters, ethers, and amides .

Scientific Research Applications

Organic Synthesis

1-Adamantaneacetyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Friedel-Crafts Acylation : This compound can act as an acylating agent in Friedel-Crafts reactions, enabling the introduction of acetyl groups into aromatic compounds . For instance, it has been effectively used to synthesize substituted aromatic ketones.
  • Synthesis of Adamantane Derivatives : It plays a crucial role in producing various derivatives of adamantane, which are important in medicinal chemistry and materials science .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Antiviral and Anticancer Agents : Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The structural modifications using this compound can enhance these properties .
  • Drug Development : Its derivatives are being investigated for their efficacy as drug candidates in treating various diseases, including cancer and viral infections.

Material Science

This compound has applications in developing advanced materials:

  • Water-Soluble Cutting Fluids : Recent studies have shown that derivatives formed from this compound can be used as effective cutting fluids with good anti-rust properties, enhancing their utility in industrial applications .
  • Polymer Chemistry : The compound can be utilized to modify polymers for improved performance characteristics, such as thermal stability and mechanical strength.

Case Studies

Study TitleApplicationFindings
Synthesis of Adamantane DerivativesOrganic SynthesisDemonstrated effective acylation using this compound to produce various derivatives with potential biological activity.
Antiviral Activity of Adamantane CompoundsMedicinal ChemistryShowed that modifications using this compound improved antiviral efficacy against influenza strains.
Development of Water-Soluble Cutting FluidsMaterial ScienceFound that compounds derived from this compound exhibited superior anti-rust properties compared to traditional cutting fluids.

Mechanism of Action

The mechanism of action of 1-adamantaneacetyl chloride involves its reactivity with various organic compounds. It acts as an acylating agent, facilitating the formation of esters, ethers, and amides through substitution reactions. The molecular targets and pathways involved include the functional groups of alcohols, phenols, and amines, which react with the acyl chloride group of this compound .

Comparison with Similar Compounds

Comparison with Similar Adamantane-Based Acyl Chlorides

Structural and Physical Properties

The table below compares 1-Adamantaneacetyl chloride with structurally related adamantane derivatives:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Melting Point/Boiling Point
This compound C₁₂H₁₇ClO 19835-38-2 212.72 Adamantane with -CH₂COCl group Not explicitly reported
1-Adamantanecarbonyl chloride C₁₁H₁₅ClO 2094-72-6 198.69 Adamantane with direct -COCl attachment Not reported
1-Adamantaneacetic acid C₁₂H₁₈O₂ 4942-47-6 194.26 Adamantane with -CH₂COOH group 136–138°C

Key Observations :

  • Chain Length : this compound has a two-carbon spacer between the adamantane and the reactive chloride, while 1-adamantanecarbonyl chloride lacks this spacer. This difference influences steric effects and reactivity.
  • Reactivity : The acetyl group in this compound may reduce electrophilicity compared to 1-adamantanecarbonyl chloride, making the latter more reactive in nucleophilic acyl substitutions .
  • Stability : The adamantane cage enhances thermal stability in both compounds, but the acetyl chain in this compound may improve solubility in organic solvents compared to the shorter-chain analog.

Biological Activity

1-Adamantaneacetyl chloride (CAS: 19835-38-2) is a compound derived from adamantane, known for its unique cage-like structure and significant biological activities. This article explores the biological properties of this compound, focusing on its synthesis, cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₇ClO
Molar Mass 212.72 g/mol
Density 1.179 g/cm³
Boiling Point 110-111 °C (at 2 Torr)
Flash Point 126 °C
Refractive Index 1.537
Hazard Class Irritant

This compound can undergo various chemical reactions with organic compounds such as alcohols, phenols, and amines to yield substitution products. The mechanism typically involves nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile from the reacting compound .

Cytotoxicity

Recent studies indicate that adamantane derivatives exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized biphenyl-adamantane derivatives, including those related to this compound, which demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cells. The compound induced apoptosis by modulating Bcl-2 family proteins and increasing the cleavage of PARP (poly ADP-ribose polymerase), leading to cell cycle arrest in the subG1 phase .

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives have been extensively studied. Research shows that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of adamantane were tested for their antimicrobial efficacy with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various strains, including Staphylococcus epidermidis and Candida albicans .

Study on Apoptotic Mechanisms

In a study published in Molecules, researchers synthesized several adamantane derivatives and evaluated their effects on cancer cell lines. The findings revealed that specific derivatives could induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while promoting pro-apoptotic signals. This suggests that compounds like this compound could serve as potential therapeutic agents in oncology .

Antiviral Activity

Another significant aspect of adamantane derivatives is their antiviral activity. Historically, compounds such as amantadine have been used against Influenza A and HIV viruses. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promising results in inhibiting viral replication .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Adamantaneacetyl chloride (CAS 19835-38-2) to improve yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves the reaction of 1-Adamantaneacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. To optimize yield, ensure anhydrous conditions and stoichiometric excess of the chlorinating agent. Purification via recrystallization (e.g., using hexane or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitoring reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) ensures completeness .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : Due to its acyl chloride reactivity, handle under inert atmosphere (N₂/Ar) in a fume hood. Use moisture-resistant glassware and dry solvents. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Storage at -20°C in airtight containers with desiccants prevents hydrolysis .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Employ analytical techniques such as:

  • 1H/13C NMR : Characteristic peaks for adamantane protons (~1.6–2.1 ppm) and acetyl chloride carbonyl (~170–175 ppm).
  • FT-IR : Strong C=O stretch at ~1800 cm⁻¹.
  • Melting Point : Compare observed mp (48–52°C) with literature values .

Advanced Research Questions

Q. What strategies enable selective acylation of primary alcohols using this compound in the presence of secondary alcohols?

  • Methodological Answer : Utilize catalytic 4-dimethylaminopyridine (DMAP, 5–10 mol%) to enhance reactivity and selectivity. The bulky adamantane group sterically hinders secondary alcohol access, favoring primary alcohol acylation. Monitor reaction kinetics via HPLC or GC-MS to confirm selectivity (>90% yield for primary alcohols) .

Q. How can this compound be employed in synthesizing glycosphingolipid analogs for biochemical studies?

  • Methodological Answer : React this compound with sphingosine derivatives (e.g., galactosylceramide) in dry DMF at 0°C. The adamantane group enhances metabolic stability and membrane permeability. Purify products via silica gel chromatography and validate using MALDI-TOF MS. Applications include inhibitors of glucosylceramide synthase (e.g., N-(1-Adamantaneacetyl)-ceramide trihexoside) .

Q. What challenges arise in characterizing this compound derivatives via X-ray crystallography?

  • Methodological Answer : The adamantane core’s rigidity and symmetry complicate crystal packing. Use slow evaporation from chloroform/hexane mixtures to grow single crystals. Hydrogen-bonding motifs (e.g., N–H⋯O interactions) stabilize lattice structures. Synchrotron radiation may resolve weak diffraction patterns caused by heavy atoms (e.g., Cl) .

Q. How can HPLC methods be adapted for quantifying trace this compound in biological matrices?

  • Methodological Answer : Derivatize with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance UV/fluorescence detection. Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Validate linearity (0.1–50 µM, R² >0.99) and LOD/LOQ (0.05 µM/0.15 µM). Spike-and-recovery experiments in PBS (pH 7.4) confirm accuracy .

Q. Data Contradictions and Resolutions

  • Molecular Formula Discrepancy : lists 1-Adamantanecarboxylic acid chloride (C11H15ClO), while specifies this compound (C12H17ClO). These are distinct compounds; the latter includes an additional methylene group. Confirm CAS numbers (19835-38-2 vs. 2094-72-6) to avoid misidentification .
  • Storage Recommendations : recommends -20°C for adamantane derivatives, while lacks specific data. Prioritize low-temperature storage to prevent hydrolysis .

Properties

IUPAC Name

2-(1-adamantyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSEJBREPQBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378137
Record name 1-ADAMANTANEACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19835-38-2
Record name 1-ADAMANTANEACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this preparation a mixture containing 15 g. of 1-adamantyl acetic acid and 40 ml. of thionyl chloride is allowed to stand for 16 hours at room temperature. The excess thionyl chloride is then removed by evaporation, under reduced pressure, at 60° C affording adamant-1-yl acetyl chloride as an oil. The oil is then dissolved in 800 ml. of ethyl ether and then ammonia is bubbled through the solution until about 12.8 g. is absorbed. The solution is then washed twice with water, dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated under vacuum affording adamant-1-yl acetamide. 12.8 G. of adamant-1-yl acetamide is added to a mixture containing 3 g. of lithium aluminum hydride in 500 ml. of anhydrous tetrahydrofuran at 25°0 C and refluxed for 5 minutes. The mixture is cooled to 5° C, a slight excess of an aqueous saturated solution of sodium sulfate is added dropwise. Thereafter the tetrahydrofuran solution is dried over sodium sulfate, filtered and the solvent evaporated to dryness under vacuum. From the remaining oil, 2-(adamant-1-yl)ethylamine is distilled bulb to bulb, 10.1 g.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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